

Application Notes and Protocols for Western Blot Analysis of Ikaros Degradation

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Compound of Interest

Compound Name: (S)-Avadomide-d1

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Audience: Researchers, scientists, and drug development professionals.

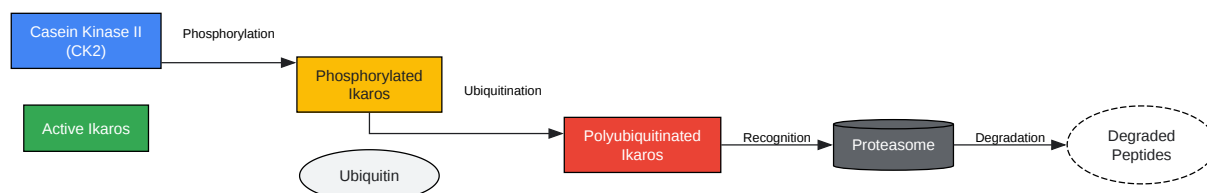
Introduction

Ikaros (encoded by the IKZF1 gene) is a critical zinc finger transcription factor that acts as a master regulator of hematopoiesis and a tumor suppressor. Its dysregulation is implicated in various hematological malignancies. The cellular levels of Ikaros are tightly controlled, in part, through post-translational modifications that lead to its degradation via the ubiquitin-proteasome pathway. Two well-characterized pathways leading to Ikaros degradation involve phosphorylation by Casein Kinase II (CK2) and modulation by immunomodulatory drugs (IMiDs) such as lenalidomide. This document provides detailed protocols for the analysis of Ikaros degradation using Western blotting, a fundamental technique to assess changes in protein levels.

Signaling Pathways of Ikaros Degradation

Casein Kinase II (CK2) Mediated Degradation

CK2 is a serine/threonine kinase that can phosphorylate Ikaros. This hyperphosphorylation event marks Ikaros for recognition by the ubiquitin-proteasome machinery, leading to its subsequent degradation. This pathway is a key endogenous mechanism for regulating Ikaros protein stability and function.



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CK2-mediated Ikaros degradation pathway.

IMiD-Induced Degradation

Immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide induce the degradation of Ikaros. These drugs act as a "molecular glue," enhancing the interaction between Ikaros and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the specific ubiquitination and subsequent proteasomal degradation of Ikaros.

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